4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyrid yl)-3-pyrrolin-2-one
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Overview
Description
4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridyl)-3-pyrrolin-2-one is a complex organic compound that features a benzo[d]furan moiety, a pyrrolinone ring, and a pyridyl group
Scientific Research Applications
4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, particularly those involving the central nervous system.
Industry: The compound may be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridyl)-3-pyrrolin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the benzo[d]furan-2-ylcarbonyl intermediate, followed by the introduction of the diethylamino propyl group and the pyridyl group. The final step involves the formation of the pyrrolinone ring. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]furan and pyridyl moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]furan-2-ylcarbonyl oxides, while substitution reactions can introduce new functional groups into the molecule.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]furan derivatives: These compounds share the benzo[d]furan moiety and have similar biological activities.
Pyrrolinone derivatives: Compounds with the pyrrolinone ring structure may have comparable chemical properties and applications.
Pyridyl-containing compounds: These compounds feature the pyridyl group and are often studied for their pharmacological potential.
Uniqueness
4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridyl)-3-pyrrolin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-3-27(4-2)14-9-15-28-22(18-11-7-8-13-26-18)21(24(30)25(28)31)23(29)20-16-17-10-5-6-12-19(17)32-20/h5-8,10-13,16,22,30H,3-4,9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTQIHLYONGFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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